molecular formula C13H10Br2O B1628796 Bis(3-bromophenyl)methanol CAS No. 51339-30-1

Bis(3-bromophenyl)methanol

Cat. No. B1628796
CAS RN: 51339-30-1
M. Wt: 342.02 g/mol
InChI Key: RLXVANLNTQNNOQ-UHFFFAOYSA-N
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Patent
US08937150B2

Procedure details

MnO2 (21.61 g, 249 mmol) was added to a solution of bis(3-bromophenyl)methanol (8.4 g, 24.5 mmol) in dichloromethane (80 mL). The mixture was stirred at 25° C. for 12 h and then filtered. The filter cake was washed with dichloromethane (60 mL×5). The filtrate was concentrated to afford 7.6 g of the title compound (22.3 mmol, 90%). LC/MS: [M+1]=341. 1H NMR (DMSO-d6), 400 MHz: δ 7.52-7.56 (m, 2H), 7.71 (d, 2H, J=7.2 Hz), 7.88-7.92 (m, 4H).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
21.61 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[CH:11]=2)[OH:9])[CH:5]=[CH:6][CH:7]=1>ClCCl.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[CH:11]=2)=[O:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(O)C1=CC(=CC=C1)Br
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
21.61 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with dichloromethane (60 mL×5)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(=O)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.3 mmol
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.